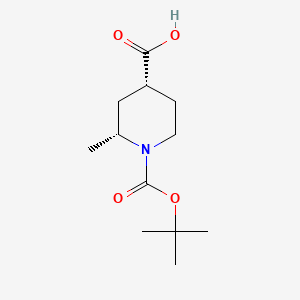
Acide 3-(5-amino-3-méthyl-1H-pyrazol-1-yl)benzoïque chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de dérivés de la quinoléine
Ce composé est utilisé comme réactif dans la synthèse de dérivés de la quinoléine, qui sont utilisés comme inhibiteurs de la caspase-3 . La caspase-3 est une protéine qui joue un rôle vital dans la mort cellulaire programmée, ou apoptose. Les inhibiteurs de la caspase-3 sont donc intéressants pour la recherche sur des maladies telles que le cancer, où l'apoptose est souvent perturbée.
Potentiel antimicrobien
Des composés similaires à “Acide 3-(5-amino-3-méthyl-1H-pyrazol-1-yl)benzoïque chlorhydrate” ont montré un bon potentiel antimicrobien . Bien qu'il ne soit pas directement indiqué que ce composé spécifique possède des propriétés antimicrobiennes, il est possible qu'il puisse être utilisé dans la recherche de nouveaux agents antimicrobiens.
Agrochimie
Le composé est une matière première et un intermédiaire importants utilisés dans la synthèse d'agrochimiques . Les agrochimiques comprennent les pesticides, les herbicides et les engrais qui sont utilisés en agriculture pour améliorer le rendement des cultures et protéger les cultures contre les ravageurs et les maladies.
Fabrication de colorants
Il est également utilisé dans la production de colorants . Les colorants sont des substances qui donnent une couleur à un matériau. La couleur peut être résistante au lavage, à la lumière et à d'autres facteurs en fonction du type de colorant et du matériau.
Produits pharmaceutiques
Le composé est utilisé dans la synthèse de produits pharmaceutiques . Cela pourrait inclure un large éventail de médicaments, des médicaments en vente libre aux médicaments sur ordonnance.
Synthèse organique
Enfin, “this compound” est une matière première et un intermédiaire importants utilisés dans la synthèse organique . Cela signifie qu'il pourrait être utilisé pour produire une grande variété d'autres composés organiques.
Mécanisme D'action
Mode of Action
It’s worth noting that many pyrazole derivatives have been found to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways, but the exact pathways for this specific compound need further investigation .
Analyse Biochimique
Biochemical Properties
3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions can lead to changes in enzyme activity, thereby affecting various biochemical processes.
Cellular Effects
The effects of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell growth and differentiation . Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride exerts its effects through binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, thereby altering its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride over time are critical factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its stability under controlled conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it may accumulate in specific compartments . This localization is crucial for its biochemical activity, as it allows the compound to interact with target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is an important aspect of its function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization enables the compound to exert its effects on specific cellular processes, such as gene expression and energy production.
Propriétés
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBSOIBSSNGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)




